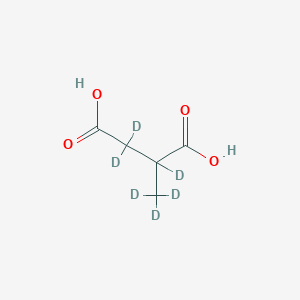
2-Methyl-D3-succinic-2,3,3-D3 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-D3-succinic-2,3,3-D3 acid is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different physical and chemical behaviors compared to its non-deuterated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-D3-succinic-2,3,3-D3 acid typically involves the incorporation of deuterium into the succinic acid structure. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process ensures the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-D3-succinic-2,3,3-D3 acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce deuterated succinic anhydride, while reduction can yield deuterated butanediol .
Scientific Research Applications
2-Methyl-D3-succinic-2,3,3-D3 acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of succinic acid derivatives.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 2-Methyl-D3-succinic-2,3,3-D3 acid involves its interaction with specific molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow its incorporation and transformation within biological systems. The presence of deuterium alters the compound’s behavior, providing insights into the kinetics and dynamics of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Succinic-2,2,3,3-d4 acid: Another deuterated form of succinic acid, used in similar applications.
Deuterated butanedioic acid: A compound with deuterium atoms replacing hydrogen atoms in butanedioic acid.
Uniqueness
2-Methyl-D3-succinic-2,3,3-D3 acid is unique due to its specific deuterium labeling pattern, which provides distinct advantages in certain analytical and research applications. Its higher molecular weight and altered physical and chemical properties make it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
138.15 g/mol |
IUPAC Name |
2,2,3-trideuterio-3-(trideuteriomethyl)butanedioic acid |
InChI |
InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2,3D |
InChI Key |
WXUAQHNMJWJLTG-LIDOUZCJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C(=O)O |
Canonical SMILES |
CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)
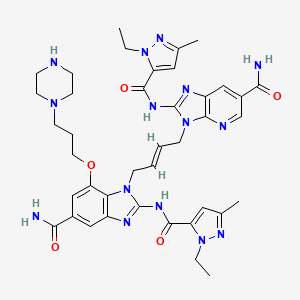
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
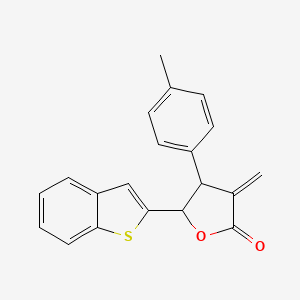
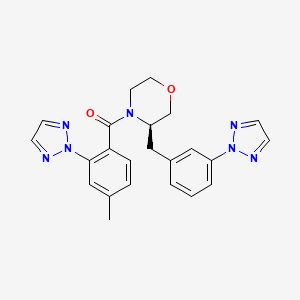
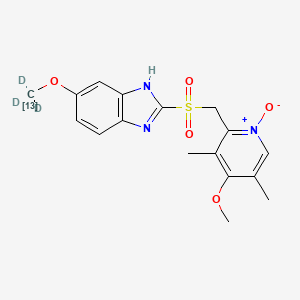
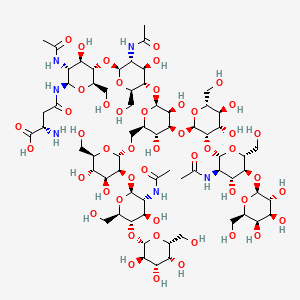
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
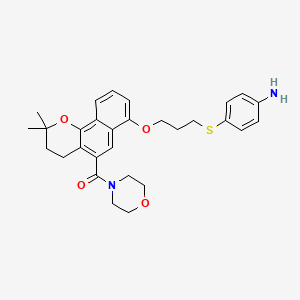
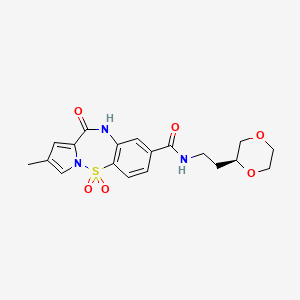
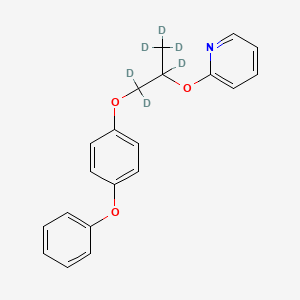
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
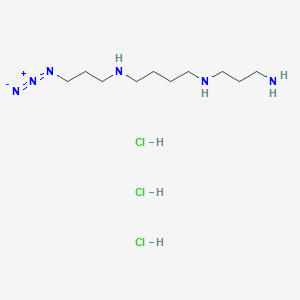
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)
